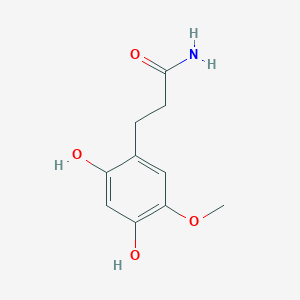
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is an organic compound that belongs to the class of phenolic amides. It is characterized by the presence of a propanamide group attached to a phenolic ring that has hydroxyl and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,4-dihydroxy-5-methoxybenzaldehyde with a suitable amine, followed by reduction and acylation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenolic amides.
Scientific Research Applications
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may also act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanamide: Lacks the methoxy group.
3-(2,4-Dimethoxyphenyl)propanamide: Lacks one hydroxyl group.
3-(2-Hydroxy-4-methoxyphenyl)propanamide: Different positioning of hydroxyl and methoxy groups.
Uniqueness
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is unique due to the specific arrangement of hydroxyl and methoxy groups on the phenolic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
200056-51-5 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-(2,4-dihydroxy-5-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-10(11)14)7(12)5-8(9)13/h4-5,12-13H,2-3H2,1H3,(H2,11,14) |
InChI Key |
YGGVYGXIWVKNAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCC(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















